tert-Butyl (2-amino-2-(2-bromophenyl)ethyl)carbamate
Overview
Description
tert-Butyl (2-amino-2-(2-bromophenyl)ethyl)carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an amino group, and a bromophenyl group. This compound is often used as an intermediate in organic synthesis and has applications in various fields including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-amino-2-(2-bromophenyl)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-bromoaniline under specific conditions. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (2-amino-2-(2-bromophenyl)ethyl)carbamate can undergo various chemical reactions including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form secondary amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted derivatives depending on the nucleophile used.
- Nitro or secondary amine derivatives from oxidation and reduction reactions.
- Biaryl compounds from coupling reactions.
Scientific Research Applications
Chemistry: In organic synthesis, tert-Butyl (2-amino-2-(2-bromophenyl)ethyl)carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the preparation of pharmaceuticals and agrochemicals.
Biology and Medicine: This compound has potential applications in medicinal chemistry for the development of new drugs. It can be used to synthesize bioactive molecules that may act as enzyme inhibitors or receptor agonists/antagonists.
Industry: In the material science industry, it can be used to create polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of tert-Butyl (2-amino-2-(2-bromophenyl)ethyl)carbamate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The bromophenyl group can facilitate binding to hydrophobic pockets, while the amino group can form hydrogen bonds with active site residues . The tert-butyl group can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
tert-Butyl (2-amino-2-(4-bromophenyl)ethyl)carbamate: Similar structure but with the bromine atom on the para position of the phenyl ring.
tert-Butyl (2-amino-2-(2-chlorophenyl)ethyl)carbamate: Similar structure but with a chlorine atom instead of bromine.
tert-Butyl (2-amino-2-(2-fluorophenyl)ethyl)carbamate: Similar structure but with a fluorine atom instead of bromine.
Uniqueness: tert-Butyl (2-amino-2-(2-bromophenyl)ethyl)carbamate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as Suzuki-Miyaura coupling. The tert-butyl group also provides steric hindrance, which can influence the compound’s reactivity and stability.
Properties
IUPAC Name |
tert-butyl N-[2-amino-2-(2-bromophenyl)ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O2/c1-13(2,3)18-12(17)16-8-11(15)9-6-4-5-7-10(9)14/h4-7,11H,8,15H2,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNWFWHKHZIBJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC=CC=C1Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585750 | |
Record name | tert-Butyl [2-amino-2-(2-bromophenyl)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
939760-41-5 | |
Record name | 1,1-Dimethylethyl N-[2-amino-2-(2-bromophenyl)ethyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=939760-41-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl [2-amino-2-(2-bromophenyl)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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